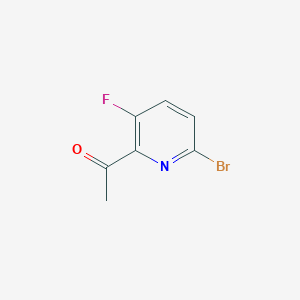

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-bromo-3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBFVOYREPRONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone chemical properties

An In-Depth Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: Properties, Reactivity, and Applications in Synthetic Chemistry

Abstract

This compound (CAS No. 1016228-01-5) is a highly functionalized heterocyclic ketone that serves as a versatile and strategic building block in modern synthetic chemistry. Its structure is distinguished by three key reactive sites: a C6-bromo group amenable to cross-coupling reactions, a C3-fluoro group susceptible to nucleophilic aromatic substitution, and a C2-acetyl moiety that can undergo a range of carbonyl transformations. This trifunctional orthogonality makes it an exceptionally valuable intermediate for the synthesis of complex molecular scaffolds, particularly in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and strategic applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and characterization. It is typically supplied as a solid and should be stored at room temperature.

Physical and Chemical Data

The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1016228-01-5 | |

| Molecular Formula | C₇H₅BrFNO | |

| Molecular Weight | 218.03 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 251.8 ± 40.0 °C (at 760 mmHg, Predicted) | |

| Flash Point | 106.1 ± 27.3 °C (Predicted) | |

| InChI Key | MXBFVOYREPRONK-UHFFFAOYSA-N |

Spectroscopic Signature

Structural confirmation is paramount for ensuring the integrity of experimental outcomes. The spectroscopic data for this compound are distinctive. While raw spectra should be consulted, the expected features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl protons (CH₃) and two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling patterns would be consistent with their relative positions and the influence of the fluorine substituent. Spectroscopic data for this compound are available for reference from specialized databases.[1]

-

¹³C NMR: The carbon spectrum will display seven distinct signals: one for the methyl carbon, one for the carbonyl carbon, and five for the pyridine ring carbons, each influenced uniquely by the bromine, fluorine, and acetyl substituents.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum is expected, confirming the presence of the single fluorine atom on the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

Synthesis Strategy

While numerous vendors supply this reagent, understanding its synthesis provides context for potential impurities and scale-up strategies. A plausible and efficient laboratory-scale synthesis can be devised from commercially available precursors, such as 6-Bromo-3-fluoro-2-formylpyridine.[2][3] This approach involves a two-step sequence: Grignard addition followed by oxidation.

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Proposed Synthesis

Step 1: Grignard Addition to form 1-(6-Bromo-3-fluoropyridin-2-yl)ethanol

-

Dissolve 6-Bromo-3-fluoro-2-formylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylmagnesium bromide (MeMgBr, ~1.1 eq, typically 3M in diethyl ether) dropwise via syringe, maintaining the internal temperature below 5 °C.

-

Causality Insight: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions, such as over-addition or enolization.

-

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting aldehyde.

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol intermediate.

Step 2: Oxidation to this compound

-

Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add Dess-Martin periodinane (DMP, ~1.2 eq) or pyridinium chlorochromate (PCC, ~1.5 eq) portion-wise at room temperature.

-

Expertise Note: DMP is often preferred due to its milder conditions and easier workup compared to chromium-based oxidants like PCC, leading to higher purity products.

-

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP.

-

Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

-

Self-Validation: The final product's identity and purity must be confirmed using the spectroscopic methods outlined in Section 1.2.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the differential reactivity of its three functional groups, allowing for a programmed, stepwise elaboration of the core structure.

Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position

The C-Br bond at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction forges a new carbon-carbon bond, enabling the introduction of a vast array of aryl, heteroaryl, vinyl, or alkyl groups.

-

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from an activated boronic acid or ester, and reductive elimination to yield the product and regenerate the catalyst.[5] The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Representative Protocol: Suzuki Coupling

-

To a reaction vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Evacuate and backfill the vial with an inert gas (3x).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).

-

Heat the reaction mixture at 80-100 °C for 4-16 hours, monitoring by LC-MS or TLC.

-

After cooling, dilute with water and extract with an organic solvent.

-

Purify via standard methods (chromatography, recrystallization).

Nucleophilic Aromatic Substitution (SNAr) at the C3-Fluoro Position

The fluorine atom at the C3 position, while on a traditionally less reactive position of the pyridine ring, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6] The reaction is significantly facilitated by the presence of the strongly electron-withdrawing acetyl group at the ortho (C2) position, which stabilizes the transient, negatively charged Meisenheimer intermediate. Fluorine's high electronegativity makes it an excellent leaving group in SNAr, often superior to chlorine or bromine.[7]

Caption: SNAr reaction pathway via a Meisenheimer intermediate.

This pathway allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing access to a wide range of derivatives.[8][9]

Representative Protocol: SNAr with an Amine

-

Dissolve this compound (1.0 eq) and the desired amine (1.5-2.0 eq) in a polar aprotic solvent such as DMSO or NMP.

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or a stronger base like K₂CO₃ (2.0 eq).

-

Heat the mixture at 80-120 °C. The reaction is often complete within hours but may require overnight heating.

-

Monitor progress by LC-MS.

-

Upon completion, cool the reaction, pour it into water, and extract with an appropriate organic solvent.

-

Wash, dry, and purify the product by chromatography.

Transformations of the Acetyl Group

The C2-acetyl group offers a third site for functionalization using well-established carbonyl chemistry. This includes:

-

Reduction: Using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol.

-

Reductive Amination: A one-pot reaction with an amine and a reducing agent (e.g., NaBH(OAc)₃) to form a new C-N bond.

-

Alpha-Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) can introduce a halogen on the methyl group, creating a new electrophilic site, as seen in analogous structures.[10]

-

Condensation Reactions: Aldol or similar condensation reactions can be performed at the alpha-carbon under basic conditions.

Strategic Application in Drug Discovery

The true value of this compound is realized when its orthogonal reactivity is leveraged for library synthesis. A researcher can selectively functionalize one position while leaving the others intact for subsequent reactions.

Caption: Diversification strategy from the core scaffold.

This systematic approach allows for the rapid generation of a diverse set of analogues around a central pyridine scaffold, which is a privileged structure in medicinal chemistry. By exploring different substituents at each of the three positions, chemists can fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The available safety data indicates it is a hazardous substance.

| Hazard Type | GHS Information |

| Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

References

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

- 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone(1016228-01-5) 1H NMR spectrum. ChemicalBook.

- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.

- 6-Bromo-3-fluoro-2-formylpyridine. Frontier Specialty Chemicals.

- 885267-36-7 | 6-Bromo-3-fluoropyridine-2-carboxaldehyde. Fluoropharm.

- 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-one. Sigma-Aldrich.

- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit.

- Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. DOI.

- Suzuki Coupling. Organic Chemistry Portal.

- 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. PubChem.

Sources

- 1. 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone(1016228-01-5) 1H NMR spectrum [chemicalbook.com]

- 2. 6-Bromo-3-fluoro-2-formylpyridine | [frontierspecialtychemicals.com]

- 3. 885267-36-7 | 6-Bromo-3-fluoropyridine-2-carboxaldehyde - Fluoropharm [fluoropharm.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | C7H5Br2NO | CID 10850267 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

An In-depth Technical Guide to the Synthesis of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic ketone that serves as a crucial intermediate in contemporary drug discovery. Its strategic arrangement of reactive sites—a nucleophilic acetyl group, and a pyridine ring adorned with both a bromine and a fluorine atom—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures. The bromine atom is primed for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluoro group modulates the electronic properties and metabolic stability of derivative compounds. This guide provides a detailed examination of the principal synthetic strategy for this key building block, focusing on the underlying chemical principles, field-proven experimental protocols, and the causal logic behind critical process parameters.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of the target molecule points towards a strategy centered on the late-stage introduction of the acetyl group onto a pre-functionalized pyridine core. The most robust disconnection is at the C2-acetyl bond, suggesting a C-C bond formation as the key synthetic step. This approach leverages the directing effects of the resident pyridine nitrogen and fluorine atom to achieve high regioselectivity.

Caption: Workflow for the Directed ortho-Metalation and acylation sequence.

Experimental Protocol: A Self-Validating System

This protocol is designed to maximize yield and purity by controlling key reaction parameters that prevent common side reactions, such as nucleophilic addition of the base or decomposition of the lithiated intermediate.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Role |

| 6-Bromo-3-fluoropyridine | C₅H₃BrFN | 175.99 | Starting Material |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Lithiating Base [1] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous Solvent |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Acetylating Agent |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Quenching Solution |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

-

Initial Dissolution: Charge the flask with 6-bromo-3-fluoropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).

-

Cryogenic Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to ensure the stability of the forthcoming organolithium species.

-

Base Addition: Slowly add n-butyllithium (1.1 eq, typically as a 2.5 M solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete deprotonation.

-

Electrophilic Quench: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.

-

Reaction Quench and Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Typical Reaction Parameters and Outcomes

| Parameter | Condition | Rationale |

| Base | n-BuLi or LDA | Strong, non-nucleophilic (at low temp) base for efficient deprotonation. [2][3] |

| Solvent | Anhydrous THF | Aprotic ether stabilizes the organolithium species. [4] |

| Temperature | -78 °C | Prevents side reactions and decomposition of the lithiated intermediate. [1] |

| Electrophile | N,N-Dimethylacetamide | Mild acylating agent that avoids over-reaction. |

| Typical Yield | 65-85% | Dependent on strict adherence to anhydrous and low-temperature conditions. |

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property | Value | Source |

| CAS Number | 1016228-01-5 | |

| Molecular Formula | C₇H₅BrFNO | |

| Molecular Weight | 218.03 g/mol | |

| Appearance | Solid | |

| Boiling Point | 251.8 °C at 760 mmHg | |

| ¹H NMR | Expect signals for methyl protons (~2.7 ppm) and two aromatic protons. | N/A |

| ¹⁹F NMR | Expect a single resonance characteristic of an aryl fluoride. | N/A |

| Mass Spec (EI) | M+ peak expected at m/z ≈ 217/219 (isotopic pattern for Br). | N/A |

Conclusion

The Directed ortho-Metalation strategy provides a reliable and highly regioselective pathway for the synthesis of this compound. The success of this protocol hinges on a deep understanding of organolithium chemistry and meticulous control of experimental conditions, particularly temperature and atmospheric moisture. By leveraging the intrinsic directing capabilities of the pyridine nitrogen, this method efficiently constructs a valuable and versatile building block for application in pharmaceutical research and development.

References

-

Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

-

The interaction of pyridine, n-butyl-lithium, and carbonyl compounds. Scite.ai. [Link]

-

nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. ResearchGate. [Link]

-

Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Royal Society of Chemistry. [Link]

-

Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed. [Link]

-

Directed ortho metalation. Grokipedia. [Link]

-

Directed ortho metalation. Wikipedia. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

-

Directed (ortho) Metallation. University of Rochester. [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the synthetic building block, 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS No. 1016228-01-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document consolidates essential identification data, physicochemical properties, and safety information. In recognition that not all physical data for this compound is publicly documented, this guide also furnishes detailed, field-proven experimental protocols for determining critical parameters such as melting point and solubility. This dual approach of presenting known data while providing the methodology to obtain missing information ensures this guide serves as a practical and self-validating resource in a research and development setting.

Molecular Identification and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to the pyridine ring's presence in numerous bioactive molecules and its ability to act as a bioisostere for other aromatic systems.

Key Identifiers:

-

Chemical Name: this compound

-

Synonyms: 1-(6-Bromo-3-fluoro-2-pyridinyl)ethanone, 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone[1]

-

CAS Number: 1016228-01-5[2]

-

Molecular Formula: C₇H₅BrFNO[2]

-

Molecular Weight: 218.03 g/mol [2]

-

InChI Key: MXBFVOYREPRONK-UHFFFAOYSA-N[2]

The structural arrangement of its constituent atoms dictates its reactivity and physical properties. The presence of a bromine atom, a fluorine atom, and a ketone functional group on the pyridine core creates a unique electronic and steric profile that is valuable for synthetic transformations and molecular interactions.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state, thermal properties, and solubility dictate the handling, storage, and application of a compound in experimental workflows. The table below summarizes the currently available data for this compound.

| Property | Value | Source(s) |

| Physical Form | Light brown to brown solid | [1][3] |

| Boiling Point | 251.8 ± 40.0 °C (at 760 mmHg) | [2] |

| Density | 1.619 g/cm³ | [1][3] |

| Flash Point | 106.1 ± 27.3 °C | [2] |

| Purity | ≥97% | [2] |

| Storage | Store at room temperature | [2] |

Determination of Melting Point: An Experimental Protocol

A precise melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically <2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range. As this data is not consistently reported in the literature, the following standard protocol using a capillary melting point apparatus is recommended.

Objective: To determine the melting point range of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the this compound onto a watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly (10-20°C/minute) to find an approximate melting temperature. This provides a target for a more accurate measurement and saves time.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 20°C of the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. For reliable results, this measurement should be repeated at least twice.

Qualitative Solubility Analysis: A Workflow

Understanding a compound's solubility is paramount for designing reaction conditions, preparing solutions for biological assays, and choosing appropriate purification solvents. The following workflow provides a systematic approach to characterizing the solubility of this compound.

Objective: To determine the solubility of the compound in a range of common laboratory solvents.

Protocol:

-

Solvent Selection: Prepare test tubes with a panel of solvents, including Water, Ethanol, Methanol, Acetone, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).

-

Sample Addition: To 1 mL of each solvent, add approximately 5-10 mg of the compound.

-

Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe if the solid dissolves completely.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Acid/Base Solubility (for water-insoluble compounds): If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH. Solubility in aqueous acid suggests the presence of a basic functional group (like the pyridine nitrogen), while solubility in aqueous base indicates an acidic proton.

Caption: A systematic workflow for qualitative solubility testing.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. While specific spectral data for this compound is not widely published, this section outlines the expected characteristics based on its structure, which can be used to verify its identity upon analysis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the acetyl methyl protons (-CH₃) around 2.5-2.7 ppm. The aromatic region should display two coupled doublets or doublet of doublets corresponding to the two protons on the pyridine ring, with coupling constants influenced by the adjacent fluorine and bromine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show seven distinct carbon signals. The carbonyl carbon (C=O) is expected in the downfield region (190-200 ppm). The methyl carbon will appear upfield (~25-30 ppm). The five carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the electronegative fluorine and bromine substituents (C-F coupling is expected).

-

IR (Infrared) Spectroscopy: Key absorption bands should be observable. A strong, sharp peak around 1700-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch is expected. C-F stretching bands typically appear in the 1000-1400 cm⁻¹ region, and C-Br stretches are found at lower wavenumbers (500-600 cm⁻¹).

-

MS (Mass Spectrometry): The molecular ion peak (M⁺) should be observed at m/z 217 and 219 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Key fragmentation would likely involve the loss of the acetyl group.

Safety and Handling

Based on available data, this compound is classified with the GHS07 pictogram, indicating it can be harmful.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, and operate within a chemical fume hood.

References

-

Home Sunshine Pharma. (n.d.). 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-one CAS 1016228-01-5. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS No. 1016228-01-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone, a key building block in modern medicinal chemistry. The document details its chemical properties, a plausible and detailed synthetic protocol, and its significant applications in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a halogenated pyridinyl ketone that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique trifunctionalized pyridine ring, featuring a bromine atom, a fluorine atom, and an acetyl group at specific positions, offers multiple reaction sites for chemical modification. The presence of these functionalities allows for a diverse range of chemical transformations, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

The strategic placement of the bromo and fluoro substituents on the pyridine core is of particular importance. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of molecular fragments.[1] The fluorine atom, on the other hand, can modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic functionalization makes this compound a sought-after precursor for the synthesis of biologically active compounds, most notably kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1016228-01-5 | |

| Molecular Formula | C₇H₅BrFNO | |

| Molecular Weight | 218.03 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% | |

| Boiling Point | 251.8 ± 40.0 °C at 760 mmHg | |

| Flash Point | 106.1 ± 27.3 °C |

Spectroscopic Data

Spectroscopic characterization is essential for confirming the identity and purity of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum for this compound can be found at ChemicalBook.[2]

Disclaimer: The following ¹³C NMR data is predicted and should be used as a reference. Experimental verification is recommended.

| Atom | Predicted ¹³C Shift (ppm) |

| C=O | ~195 |

| C-Br | ~140 |

| C-F | ~160 (d, ¹JCF ≈ 240 Hz) |

| C-acetyl | ~150 |

| CH (pyridine) | ~125 (d, JCF ≈ 5-10 Hz) |

| CH (pyridine) | ~145 (d, JCF ≈ 15-20 Hz) |

| CH₃ | ~25 |

Synthesis of this compound: A Detailed Protocol

While several general methods exist for the synthesis of acetylpyridines, a specific and detailed protocol for this compound is not widely published. Based on established organometallic chemistry, a plausible and efficient synthetic route involves the acylation of a suitable Grignard reagent derived from a dihalogenated pyridine precursor.

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2,6-dibromo-3-fluoropyridine. A selective Grignard formation at the more reactive 2-position, followed by acylation, is a logical approach.

Detailed Experimental Protocol

This protocol is a proposed method based on analogous reactions and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

2,6-Dibromo-3-fluoropyridine

-

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF (typically 1.3 M)

-

N-acetylimidazole

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,6-dibromo-3-fluoropyridine (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Grignard Reagent Formation: Cool the solution to -15 °C using an appropriate cooling bath. Slowly add a solution of i-PrMgCl·LiCl (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -10 °C. Stir the reaction mixture at this temperature for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.

-

Acylation: In a separate flask, dissolve N-acetylimidazole (1.2 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the freshly prepared Grignard reagent to the N-acetylimidazole solution via cannula, keeping the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile building block for the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 6-bromo-3-fluoropyridin-2-yl moiety serves as a key pharmacophore in several kinase inhibitor scaffolds. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket and the optimization of potency and selectivity. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of metabolism.

Role in the Synthesis of Serpatinib Intermediate

A notable application of related fluorinated bromopyridines is in the synthesis of intermediates for targeted cancer therapies. For instance, Suzuki coupling reactions of bromo-alkoxy-pyridines with 2-fluoropyridine-5-boronic acid are key steps in the synthesis of intermediates for Serpatinib, a RET kinase inhibitor.[3] This highlights the importance of the bromo- and fluoro-substituted pyridine core in constructing complex molecules for targeted therapies.

Conceptual Derivatization for Kinase Inhibitor Scaffolds

The following diagram illustrates the potential for derivatization of this compound to generate diverse kinase inhibitor scaffolds.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically functionalized building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the efficient synthesis of diverse and complex molecular scaffolds, particularly for the development of novel kinase inhibitors. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and its applications, aiming to empower researchers to leverage this valuable intermediate in their quest for new therapeutic agents.

References

- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

MDPI. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]

-

Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

- Google Patents.

-

Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

PubMed. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. [Link]

-

PubMed Central. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

PubMed. The ins and outs of selective kinase inhibitor development. [Link]

-

Georgia Southern University Digital Commons. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

Organic & Biomolecular Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

Sources

- 1. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1-(6-Bromo-3-fluoro-pyridin-2-yl)-ethanone(1016228-01-5) 1H NMR spectrum [chemicalbook.com]

- 3. CN113321668A - Synthesis of serpatatinib - Google Patents [patents.google.com]

Whitepaper: A Comprehensive Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone

Abstract

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone is a pivotal building block in contemporary medicinal chemistry, functioning as a versatile precursor for a multitude of pharmacologically active compounds. This guide delivers an in-depth technical examination of its molecular characteristics, synthesis, and analytical validation. We delve into the strategic significance of the bromo and fluoro substituents on the pyridine ring, elucidating their influence on both chemical reactivity and biological interactions. This document provides robust, field-tested protocols for its synthesis and characterization to ensure high purity and reproducibility. By weaving together theoretical principles and practical applications, this guide is intended to empower researchers to fully harness the potential of this critical chemical intermediate in their drug discovery and development pipelines.

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

Halogenated heterocyclic compounds are fundamental to modern drug design. The strategic incorporation of halogen atoms, such as bromine and fluorine, into a stable aromatic scaffold like a pyridine ring can profoundly modify a molecule's physicochemical properties. This can lead to enhanced metabolic stability, improved cell membrane permeability, and the creation of specific, high-affinity interactions with biological targets.

This compound stands out as a "privileged" scaffold in the field of medicinal chemistry. The bromine atom at the 6-position offers a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the straightforward introduction of diverse molecular fragments. Concurrently, the fluorine atom at the 3-position can increase binding affinity and block metabolic degradation, thereby improving the pharmacokinetic profile of derivative compounds. The acetyl group at the 2-position provides a reactive center for further chemical modifications, such as condensations or reductions.

This guide will furnish a comprehensive overview of the molecular weight, synthesis, and analytical characterization of this crucial compound, establishing a solid foundation for its use in advanced chemical synthesis.

Core Molecular Attributes

A detailed understanding of the fundamental properties of a starting material is paramount for the success and reproducibility of any synthetic endeavor.

Molecular Weight and Formula

The precise molecular weight is an essential parameter for accurate stoichiometric calculations in chemical reactions.

| Attribute | Value |

| Chemical Formula | C7H5BrFNO |

| Molecular Weight | 218.03 g/mol |

| Monoisotopic Mass | 216.953 g/mol |

Table 1: Key Molecular Data for this compound.

Chemical Structure and Properties

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical characteristics.

Structure:

Caption: Chemical structure of this compound.

Key Physicochemical Properties:

-

Appearance: Typically a solid.

-

Solubility: Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

-

Reactivity: The acetyl group is susceptible to nucleophilic attack, and the bromine atom is reactive in palladium-catalyzed cross-coupling reactions. The pyridine ring can undergo further electrophilic substitution, although it is generally deactivated by the halogen substituents.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound necessitates meticulous control of reaction conditions to achieve high yield and purity. The following protocol represents a robust and reproducible method.

Reaction Workflow

The synthesis generally involves the acylation of a suitable bromofluoropyridine precursor.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

2,6-Dibromo-3-fluoropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylacetamide (DMA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dibromo-3-fluoropyridine (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and ensure selective lithiation at the more activated 2-position.

-

Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12 hours. Insight: DMA is an effective acylating agent for this transformation.

-

Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.

Analytical Characterization: A Self-Validating System

A multi-technique analytical approach is crucial to confirm the identity and purity of the synthesized compound, creating a self-validating data package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environments. Expect to see a characteristic methyl singlet and aromatic protons with coupling patterns consistent with the substitution on the pyridine ring.

-

¹³C NMR: Confirms the carbon backbone of the molecule.

-

¹⁹F NMR: A singlet should be observed, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Delivers an accurate mass measurement, which is used to confirm the elemental composition. The characteristic isotopic pattern for bromine (an approximate 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single major peak is indicative of high purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can also be employed to assess purity and confirm the molecular weight of the compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The strategic positioning of its reactive functional groups makes it an ideal starting point for the creation of chemical libraries in drug discovery campaigns. The robust synthesis and rigorous analytical validation protocols outlined in this guide offer a dependable foundation for researchers to confidently employ this compound in their work. A thorough understanding of its underlying reactivity and the importance of comprehensive characterization will empower scientists to accelerate their research and development initiatives.

References

solubility of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone in organic solvents

An In-depth Technical Guide to the Solubility of 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone in Organic Solvents: A Predictive and Methodological Approach

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a halogenated pyridine derivative with potential applications in medicinal chemistry and drug development. Given the scarcity of published empirical solubility data for this specific compound, this document emphasizes a predictive approach grounded in fundamental physicochemical principles and provides a robust, step-by-step experimental protocol for its thermodynamic solubility determination. We will analyze the molecular structure to forecast its behavior in various organic solvent classes, detail a self-validating gravimetric methodology for accurate measurement, and discuss the critical role of solubility in the pharmaceutical sciences. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar novel compounds.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative that belongs to a class of compounds frequently explored in the synthesis of active pharmaceutical ingredients (APIs). The journey of a potential drug molecule from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a paramount parameter. Solubility dictates a compound's bioavailability, absorption, and distribution, and is a crucial factor in formulation and dosage design.[1][2] Poor solubility is a leading cause of failure for promising drug candidates in late-stage development.

Therefore, a thorough understanding of a compound's solubility profile in various solvents is essential during the early stages of research and process development.[2][3] This guide serves as a foundational document for researchers working with this compound. It aims to bridge the gap left by the absence of specific published data by:

-

Providing a theoretical analysis of its expected solubility based on molecular structure.

-

Presenting a detailed, reliable experimental protocol for generating empirical solubility data.

-

Offering a framework for interpreting the resulting data to inform subsequent research and development activities.

Physicochemical Profile and Structural Analysis

To predict the solubility of a compound, we must first understand its intrinsic properties. The structure of this compound offers several clues to its potential behavior in solution.

| Property | Value | Source |

| CAS Number | 1016228-01-5 | |

| Molecular Formula | C₇H₅BrFNO | |

| Molecular Weight | 218.02 g/mol | |

| Physical Form | Solid | |

| Boiling Point (Est.) | 251.8 ± 40.0 °C at 760 mmHg | |

| Flash Point (Est.) | 106.1 ± 27.3 °C |

Structural Analysis for Solubility Prediction:

The molecule's solubility is governed by the balance of its polar and non-polar features, a concept encapsulated by the principle "like dissolves like".[4][5]

-

Polar Features:

-

Ketone Group (C=O): The carbonyl group is highly polar and can act as a hydrogen bond acceptor.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can also accept hydrogen bonds.

-

Fluorine Atom (C-F): The carbon-fluorine bond is polar.

-

-

Non-Polar Features:

-

Aromatic Pyridine Ring: The delocalized π-system of the ring itself contributes non-polar character.

-

Bromo Substituent: While the C-Br bond has some polarity, large halogen atoms like bromine increase the molecule's size and London dispersion forces, often favoring solubility in less polar solvents.[6]

-

Hypothesis: Based on this structure, this compound is a moderately polar molecule. Its solubility is expected to be highest in polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) that can engage in dipole-dipole interactions. It will likely exhibit moderate solubility in polar protic solvents (e.g., ethanol, methanol) where it can accept hydrogen bonds. Its solubility is predicted to be low in non-polar solvents like hexanes or toluene, which cannot effectively solvate its polar functional groups.

Theoretical Principles Governing Solubility

The dissolution of a solid in a liquid is an equilibrium process that depends on overcoming two primary energy barriers: the solute-solute interactions holding the crystal lattice together and the solvent-solvent interactions, to create a cavity for the solute molecule.

-

Intermolecular Forces: The "like dissolves like" rule is a practical summary of intermolecular force compatibility.[4][5] Polar compounds dissolve in polar solvents because the energy gained from new solute-solvent interactions (e.g., dipole-dipole, hydrogen bonds) is sufficient to overcome the solute-solute and solvent-solvent forces.[5]

-

Solvent Classification & Predicted Interaction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate and accept hydrogen bonds. They should effectively solvate the ketone and pyridine nitrogen but may be less effective at solvating the bulk of the aromatic ring.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They are excellent at solvating polar functional groups through dipole-dipole interactions and are often the best choice for moderately polar molecules.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces and are generally poor solvents for polar compounds.

-

-

Effect of Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6][7] The added thermal energy helps overcome the solute's crystal lattice energy, favoring dissolution.[6] However, this relationship must be determined empirically for each solute-solvent system.

Experimental Protocol: Thermodynamic Solubility Determination

The following section details a robust gravimetric method for determining the equilibrium (thermodynamic) solubility of this compound. This method is reliable and relies on establishing a true equilibrium between the solid solute and the solution.

Caption: Experimental workflow for gravimetric solubility determination.

4.1. Materials and Reagents

-

This compound

-

Analytical balance (±0.1 mg precision)

-

Selection of organic solvents (HPLC grade or higher):

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

-

Non-Polar: Hexane, Toluene

-

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Magnetic stirrer and stir bars or orbital shaker

-

Temperature-controlled incubator or water bath

-

Volumetric pipettes and syringes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Vacuum oven or nitrogen stream for solvent evaporation

4.2. Safety Precautions

-

Always work in a well-ventilated fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used. Although a specific SDS for this exact isomer is not widely available, related compounds are classified as harmful if swallowed and may cause skin and eye irritation.[9]

-

Handle all organic solvents with care, being mindful of their flammability and toxicity.

4.3. Step-by-Step Methodology

-

Preparation of Slurries:

-

To a series of glass vials, add a pre-weighed amount of this compound. Ensure a significant excess of solid will remain after equilibrium is reached (e.g., 50-100 mg).

-

Using a volumetric pipette, add a precise volume of the desired solvent to each vial (e.g., 2.0 mL).

-

Add a small magnetic stir bar to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled environment (e.g., 25 °C) on a magnetic stir plate or orbital shaker.

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48-72 hours is ideal to confirm equilibrium has been established.[10] The key is that the concentration in the liquid phase ceases to change over time.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle for at least 1 hour.

-

Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe. This step is critical to remove all undissolved particulates.

-

Dispense the filtered solution into a pre-weighed, clean, and dry vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtrate in a vacuum oven at a moderate temperature or use a gentle stream of nitrogen to evaporate the solvent completely. Avoid excessive heat which could degrade the compound.

-

Once the residue is completely dry (constant weight), re-weigh the vial.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial vial mass from the final mass.

-

Determine the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of Residue (g) / Volume of Aliquot (mL)) * 100

-

Data Presentation and Interpretation

The results of the experimental protocol should be recorded in a structured table to facilitate comparison and analysis.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Solvent Class | Temperature (°C) | Measured Solubility ( g/100 mL) | Observations |

| e.g., Hexane | Non-Polar | 25 | ||

| e.g., Toluene | Non-Polar | 25 | ||

| e.g., Ethanol | Polar Protic | 25 | ||

| e.g., Acetone | Polar Aprotic | 25 | ||

| e.g., DMSO | Polar Aprotic | 25 |

Interpretation:

The empirically determined data should be compared against the initial hypothesis based on molecular structure. For instance, if the solubility is high in acetone but low in hexane, it confirms the dominant role of the compound's polar functional groups. This data is invaluable for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization), and formulation activities.

Conclusion

References

- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr8hn-LUhC_Y7Zgh9ycpLLXelOc1j0coZLl6Z9Wh1fWQm4m6vwrXLCez2Yyyk8fmTskjgZ765ee3P92ueIhwimj2WYy1sxSYBL60h04GHC2Nt9K5a6CszoK88NljlzfNU4lXsycKE=

- Factors affecting solubility. (n.d.). GeeksforGeeks. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGeob58NqfmpuwceLTRSbXTBiRhvKzFYGubxescsAiLBkm_w_cVleVnwuwiW718FszN2YlG_iuk1kn7DJT8fb_dm1AwUgYB6fe5U4bNskbZ2nbRQ4HuVno4kR7f6cIQ_pefS61lcGRgBscx5fHjkQsUmNRmlBPkaNGFhnE44rQHTguv06N

- Solubility of Organic Compounds. (2023). University of Calgary. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR8A5kqmcSUO4pMuMKgDpQipsAXJdAoblWWqJxkLKYKmiEpCdOvDk9BtBPLFNj5818FHA7y7-txFeJlIy8WDRHwJXh2tErfwbNKBrQMV_mDI8CABaPoVkFdOfjAWRo9LXQngwu4rznT20mio6FqYzQwqedGDLnMetmkgmOzbjzHmoLw0Ou9faC

- Solubility of Organic Compounds. (n.d.). Chemistry Steps. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaQBGH-PCiOzGzX9krjM71-HBUAAgfhcsfB5u3BuOmU4R1tGCoBli6JwiadriKe0cAX1Gc9njYooA_PlXsu-674fz7WiYEb3T4EVBl-Mat6fzGWeS1PdbCYTK9IEgY4D5q_7fw5Yub9-URbuAQfjcEYZcS0yX2MVldqA==

- What factors affect solubility?. (2022). AAT Bioquest. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt0iyvgab6IyJPJ5T1PYUtRYN7pV5xyetDYD-bAxDG2tHsM42E_tJNCBONCfYMC3uT9pwTl5G7Wks9tLy4gR02pCVyVPn1BHaG4H0VXvqBOlCJxjUDxAUSZiHJCSt_SJCO5lh4antTldzK9qtgv3BuAX5Jg2tfvf0rKVsYhxFC8m5RBcwVjqxx7DHY0WxSDw-Zn_HybbDxivI=

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsManKuYdypZaHCzc673YROc_agadCj1MVk1XfeY5r8vEi2ypAd2_3_ONnjOVbQX-FyRsI-LKQMPhvpy26QQlg_hvJRnNuQ2ISMhB9gD3h-_VUs-oHE-97Yzku33uKgu5Bba6qMT1XrPofsUaPOzDq7Ab9PZUE0LrICi8-y2vVEyLjo_V9zsmuR9oP7RRJiJ_19Aei4LcexlU=

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. (2025). ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtWha6OSGttopAlh5J--b0-7VibubZ1GVQV-uYa-OCAm-lGW73QhmJHWraGqlx9w1gOIwGiyvgmGNJLoOwLKqnLliDZYltouJ2MktYqg7z2I_n5E1xYMwk9AW1moWi27inVdrTV-Mrfz8KJ7FwJjKEJhtnWtphbF2layW96bgXhhyUDl2KmO27xSe0daehpOIjme_wqhzpqC5a48e04n7u6KTore6W2-bqD2TLGe8KpawNGGYDj6sY9BuOgpjd7upYE6aX4Up9V7LzUf3dSCCvpe11EweAbtfp61onzg==

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlhNMzmruSrCny8bj-zi0AVgCdG7GQWsOWQlLOfAjPc5UTlvf26Gwiea0F_Yqt23E-yhUWXKJFe7MT718N2g0avlwLtnLbI5kG7vBbhJ170OlB0qnPe9JYTKQnUceSMmAmywyQ_e75E7WdQUMF8Xqxaicxddk9jnSejFPJ0et6yRUIYiLL5JUqDtmC9t1-IKmdfROaeOf325MBJg==

- SAFETY DATA SHEET. (2025). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRqEjkILW-TdYKa2nGxOnJm_jZmmHZcvTc-WfElOrKeR7F9H2nn9KXhCPNbRzg7fZddGCmV_BubSQwNH5gOKOBuNMqPLXPe-f0hqbkAMeuTh-nd3MxtG8sk4yhGxZ_QmlkRgsA8RSNeI5wo_a-ni-RZTjI8JAN

- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone AldrichCPR. (n.d.). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE00OrdGPAPJXVDuXVV2caDI43pv7ayp2qtboAZ0q4U0CuR_sOV1xey9NsIrk4QoC7W2pfJow00e0g3_0VokxEpHJZFx1cym7xsxZDGc9g3KouixnFx0CQ4hjM7eyBIgotvkcAqvPNJpa-TJ51W3xeVyuD1kkKa

- An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. (2025). BenchChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2xzFePtCf_fEXYyZfiS8wkjQPtqpUx7ooXklkO49PSxKcZYmMIjHoBS5Iyu67mSqimE9y683fpsovuF9xGPFjLN9XIecuabspZVsmZn6DRpAYzaWuJ3iWjjamiKjUTM0HDkbJyiJyi8snMSAwnWxX_H6cF6PUOaAQGWbbD_YmZgeuc3dFXmPGQdcvVNGK-VRZ0U2TshfYr0dNbxOvNaeojVWRw24ERwfwdrh_GAjQ4HnAGHaXLehhUbkSLWqmrBJWcayGAYls5UxP

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA2_JDwigfazlWh-I49M5lWSKxb4NC7vg46jxMQ_KDUywqdqA0CjCoTiGYliYoeSbZuue2cakHALtswOcQ1lcUTFM7SDGXvPoCqZnZi9K0XMhnQoT7vv3pvhYe50odBcBK8bU2ihP-Dmraf5DEUk9J7xlXtHMC_mLQ9TLvMD1lG8CTAfirFV6D62j8UZT8SDnT8tc=

- Predicting drug solubility in organic solvents mixtures. (2024). University of Padua. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiNuF-Hs-8fdUKMuHv-veixf7SaC1AbABd59I3brdGc9mauGFPJbpVz5Fyd-0WRg__qFPy174_bxDnt6EQ01M-W6A_NT25sXR8GoLJ0qKegUtyJzx2gSxNljpf07xsTQlDGEro3L6G0k_ETtOj3xtEBJXwk8E_HV98Ik8SWEo0YqIxiyCGBnNK_I6gQo6G1WufVmqJZLEFmA8nhQGtinfXXv8=

- SAFETY DATA SHEET. (2018). Acros PharmaTech Limited. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzEuyW4xfvnZe9kE6RGYUSR7dmqW8T-3zGQbHeTo3v6aOa_JhQzD27uok-0GbA4CpR0nnEEXE7ePBB-bzXYPi20OtZkq6NC0xYBFLylMOJouE93hdriZZSmT14S6TLkcR6o2raZRO-HB2wc3QPxMzKcwZKnPPK

- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR. (n.d.). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-LlDFU3QaeElAykhauSLFIF6cauARhDdBb0iUEfb-apv-ygxquYlrduqD-kn_nzihE4mFxtRH5dZU5PwnosrK6yYxaIxXTgcHnUvR0P8zGHblNvUSmTJdXWzNJ0vpys_TV8vxRxWAshJAiHkgUn9siQm1cjKvg==

- 1-(6-BROMO-PYRIDIN-3-YL)-2,2,2-TRIFLUORO-ETHANONE Safety Data Sheets. (n.d.). Echemi. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM3ls2pFNFvOKqUuo_kuqeqXLXcq6wqMp-yEukd1s1rqTU1u8Snqn4L_XqTILSXDzZkMs5mGeBW6nQYIT40Uew2puAxkNt4hUzL0W0T3LJSbVlaUiUeskLyJdxQqOKZBj8O-N4q2lCB-Ehbqy55dr2uCzsGxBPMdldc_D-WuuO3ZHzZGzF7RjxaK30Om3-guyzCPR59N4dcQY=

- 1-(6-BROMO-PYRIDIN-3-YL)-2,2,2-TRIFLUORO-ETHANONE. (2022). ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4d5qhut9x4dwtKZWkQeVXLiJIrpR1H0CB_XOecaXCjze6Wcb7UN7gfSyrhzlLxzzvmCQxrErz5y7Zi7Hm6lbxQLQ14UXDawb9eesPsxKApOF-7kc-87D5kzNAYuDFwzRLFa9dmJ2ydkJyHaES1ahLv_ML-vAkPb9t93ORKP0VAg==

- 1-(6-Bromo-3-fluoropyridin-2-yl)ethan-1-one. (n.d.). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWvy854mXwgFDinQjO8wCydUCSbgIYhtXg5los99QJ8ctO-VozRYXYzwriGVJwT2czNZDGQsEcv0cUr9GYkH7xiu-QodMdF75KrJwHrBHXw29qSJh6ZY9jrBIrGJJkseFtp-z0IF2ShY0wx509QahtghjtSM8FaScmJZEXll7bVgwWqv_1IE-LVHC6brg1lQ==

- 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. (n.d.). PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF982PDTiuez4UstKUHGzLgwSeLbRaikoOQ-bV6U77ieEozeMkR0JQpp0U4gHWgCecQADC2pYSQEJCWVNcF3ZqohM_XSEDwUm0JThzQGyJO08oob6qNDf-bEjW8sS0xFfbY-YTBWQB9X2ONeSwei8vaNMaZ5cO1sbeBGr9CmEnkw4QcKjDRs_TDRCt0gQ==

- (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (n.d.). Comptes Rendus de l'Académie des Sciences. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD8KgoOa1vMyyCnk8a1VyTU89hs-t2TC3aSFmDWCEmRtr8XnBYgUzhI3BB0va1z4mIf6Sd9BCUXS_wtihGsF6I42OpXeFxkggsZv-azmU6iEa7053JrXOJAEznEj9RU96kCs-LMvRFSFwrcfnpSJfXYVS-GjYC7n-lb-WQZE9EYHHrLzCYhkpVfes=

- 1-(6-Bromopyridin-3-yl)ethanone. (n.d.). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQwN0ZPq6DGCXudSa6cCUpIScDM-uOPWYZ7ZZ48yBDGNmKw_-NgzmUEyp178tspGQ9g3pqgFlBpCG5veuGTgsoz_PuK5bCHg95V9tmwmebgT3rb2AbkStpIeh4LBq9ZGOp7niZBnvLzD7foq6nBy_z194hVNa081t4wIyi_fIZJXgohJ6c4ZjNJlCc-yPU5tifBYxJfTA9T70=

- CAS 1016228-01-5 this compound. (n.d.). Alfa Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3JNDXL995JvtoNHM2lRJgMML8b4lEmoPtQ5fUfk8sIWZfKmcreoV-eKQcqxw27WOaAtWvsqEgvD4pJSVengIII5RzTCtHLGUenM7ddFYAHuW28LV0qQr3fGTmy8atvbKZfzYI4WP5GIjDgdpS7-IVSX7oFn7J_PCZB5HJZNnl0CCo3X74DxoVPklrJUOfGKDm6KVD73LADOFx6-MRoUbJQmH1KD6146OMsSiT1GkNYWM=

- 1-(5-BROMO-3-FLUOROPYRIDIN-2-YL)ETHANONE. (n.d.). Crescent Chemical Company. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfvMaLB9hr3u9vv8Mq0zfqNcPoNgwcOquuSP0sOoOcilxwmogvtNqvGB3WZkRvYTLYKSjcZScYQcfyw-Km7-bIbXXEFBH48AMXjW-lAeR5DKp6lQ9sSju0vwEQktPYE1VHev9bHXsRe1M-zTLeFP_Fc316OSLP3jie4Z7WfdVs7Okezy0yGFvc

- 1807542-88-6 | 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. (n.d.). Ambeed. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJdOTy2x5QOMYri_fMHTqhHrt40evaDDD5ycwiWdBBDC-U_HLs2hBvojgb8AXQ7zRROTWKv6YESVLCHK5Wf0uvr68um4ReUeJcCaIGhbrd0BVkdFVEA39K0Jqv6Cn-jsWOU6Hev3-2Cd19yVo=

- Aldrich 554146 - SAFETY DATA SHEET. (2024). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGQ3rLaFmvdV98V7QuDCagG6Xv7hOqmxldaH2b3ub7iCzD-nl6MD8tkANx1kptDuaxA4MPmub2FdqjsjbaD4w--8M_uJVl9ZNW9I1QGQGSLE-ZL8vhIFvUJTByc--Xl5FxB6q_tBGvWYff

- 111043-09-5|1-(3-Bromopyridin-2-yl)ethanone. (n.d.). BLDpharm. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzTeUDl3uJCosj43dHPJohw2DYunb3fAgxJaDU7PpfQ2wgjkx3aWafJ5T59eqJzneFDsQsum_KzC1zS7MEDVgajaTQol7RNv2UHRW0ap4is32x4JaJ3Fhu9v5qEEngOvUbyvb7L4h8-rcJ1-ig

- 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | 136592-20-6. (n.d.). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPhvHd3selsknyEbdBvXzT90IbgybzJI8YP4vtVEURBYJuB6JQBJ-U1JckCNJH-QyOknXBgvGPr_QZOEEqixSYkRFmTaRRzn___kwxcQ6QKtyfkfjqyjtNE0NXB-tjRNoT0julRQ29_bjt0YA2jXshtq-NDQc6kurng_YDnQ30WGwPQMwifYa2

- 2-Bromo-6-methylpyridine 98 5315-25-3. (n.d.). Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3tMF8KBzc8RI-scRKhqsL5imQcz7J5DbD5PZFd46t2H00reSFN4xAaelkXzfhqQnT5fI3s2cofYprxdZewALPOkdB6xl2tl3KQ1vvdq8hchwwUkZD_sFvFTgG008OTKEGsaBeqBGz2e4KxWXFMtdGjOHcgA==

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. research.unipd.it [research.unipd.it]

- 4. m.youtube.com [m.youtube.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. 1-(6-Bromopyridin-3-yl)ethanone | 139042-59-4 [sigmaaldrich.com]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone: Synthesis, Structural Analogs, and Derivatives for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a significant portion of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability make it a highly sought-after motif in the design of novel therapeutics. This guide delves into a specific, yet versatile, building block: 1-(6-Bromo-3-fluoropyridin-2-yl)ethanone . The strategic placement of the bromo, fluoro, and acetyl substituents on the pyridine core provides a rich platform for the generation of diverse chemical entities with the potential to modulate a range of biological targets.

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but rather a technical narrative born from experience in the field. We will explore the causality behind synthetic choices, the logic of structural modifications, and the interpretation of structure-activity relationships (SAR). Every protocol and piece of data presented is designed to be self-validating, providing a trustworthy foundation for your own research endeavors.

The Core Moiety: this compound

The core molecule, this compound (CAS 1016228-01-5), presents a unique combination of functional handles that are highly valuable for chemical elaboration in a drug discovery context.[1]

-

The Acetyl Group: This ketone functionality serves as a key site for a multitude of chemical transformations. It can be reduced to a secondary alcohol, converted to an oxime, or serve as a handle for the construction of more complex heterocyclic systems.

-

The Bromo Substituent: Positioned at the 6-position, the bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling the exploration of diverse chemical space.

-

The Fluoro Substituent: The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring. Its electron-withdrawing nature can modulate the pKa of the pyridine nitrogen and can also serve to block potential sites of metabolism, thereby improving the pharmacokinetic profile of derivative compounds.

Proposed Synthesis of the Core Moiety

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Selective Lithiation

-

To a solution of 2,6-dibromo-3-fluoropyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour. The regioselectivity of the lithiation is directed by the fluorine atom to the 2-position.

Step 2: Acylation

-

To the solution from Step 1, add N,N-dimethylacetamide (DMA, 1.5 eq.) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. The exclusion of both is critical for the success of the reaction.

-

Low Temperature (-78 °C): The initial lithiation is performed at low temperature to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic attack on the pyridine ring.

-

N,N-Dimethylacetamide (DMA) as the Acylating Agent: DMA is an effective and readily available source for the acetyl group in reactions with organometallic reagents.

Structural Analogs and Derivatives: Expanding the Chemical Space

The true utility of the this compound scaffold lies in its potential for diversification. By systematically modifying the core structure, we can fine-tune the physicochemical and pharmacological properties of the resulting compounds to achieve desired biological activities.

Modifications at the 6-Position (Bromo Substitution)

The bromine atom is the most versatile handle for derivatization. Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry, and they can be readily applied to this scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

To a degassed mixture of this compound (1.0 eq.), a suitable boronic acid or boronate ester (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a solvent mixture of toluene and water (4:1), add a base such as sodium carbonate (2.0 eq.).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the desired 6-substituted analog.

Trustworthiness of the Protocol: This is a standard and highly reliable protocol for Suzuki-Miyaura cross-coupling. The use of a pre-catalyst like Pd(PPh₃)₄ and a robust base like sodium carbonate ensures a high probability of success with a wide range of boronic acids.

Modifications of the Acetyl Group

The ketone functionality offers numerous avenues for structural diversification.

-